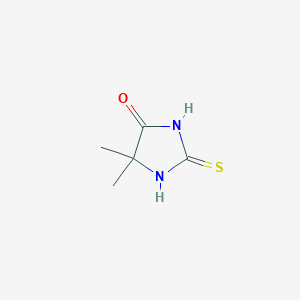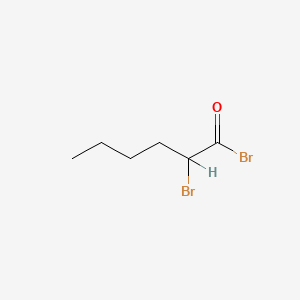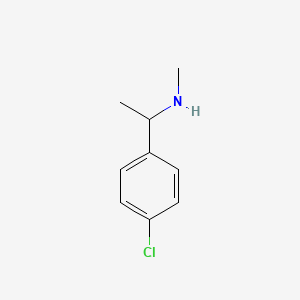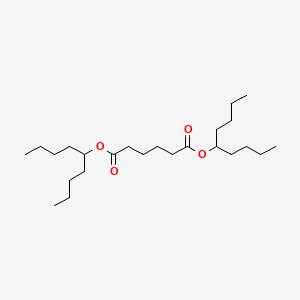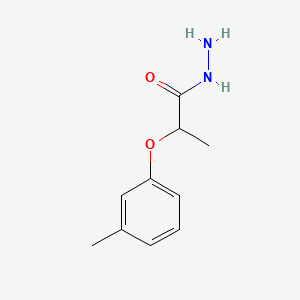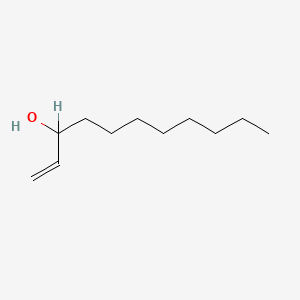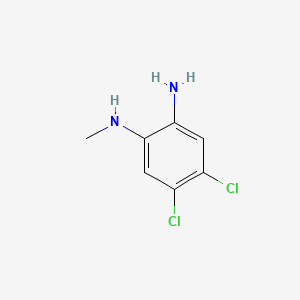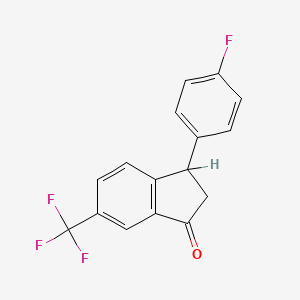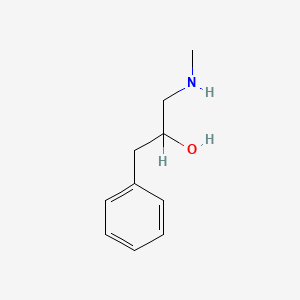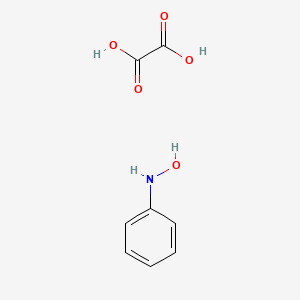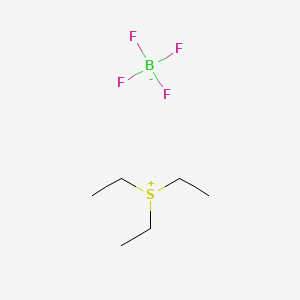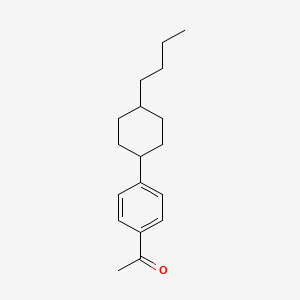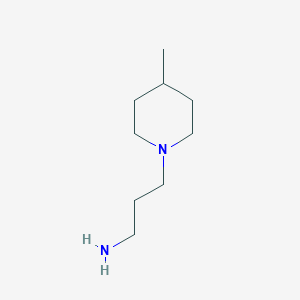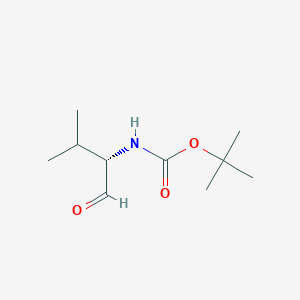
(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate
概述
描述
(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate: is a chemical compound with the molecular formula C10H19NO3 . It is a derivative of butanoic acid and is known for its use in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of (S)-3-methyl-1-oxobutan-2-ylamine with tert-butyl chloroformate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.
化学反应分析
(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-tert-butyl (3-methyl-1,2-dioxobutan-2-yl)carbamate using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative using reducing agents such as sodium borohydride .
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: (S)-tert-butyl (3-methyl-1,2-dioxobutan-2-yl)carbamate.
Reduction: (S)-tert-butyl (3-methyl-1-aminobutan-2-yl)carbamate.
Substitution: Various alkylated derivatives.
科学研究应用
(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate: is widely used in scientific research due to its versatility and reactivity. It serves as a building block in organic synthesis, a protecting group in peptide chemistry, and a reagent in biochemical assays. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and intermediates.
作用机制
(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate: is similar to other carbamate derivatives, such as tert-butyl (2-methyl-1-oxopropan-2-yl)carbamate and tert-butyl (3-methyl-1-oxopentan-2-yl)carbamate . it is unique in its stereochemistry and reactivity profile, which make it particularly useful in specific applications.
相似化合物的比较
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
tert-Butyl (3-methyl-1-oxopentan-2-yl)carbamate
tert-Butyl (4-methyl-1-oxopentan-2-yl)carbamate
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
IUPAC Name |
tert-butyl N-[(2S)-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h6-8H,1-5H3,(H,11,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNBXYLOSIKZGL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426063 | |
| Record name | CMLDBU00000315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-51-5 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-formyl-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CMLDBU00000315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

